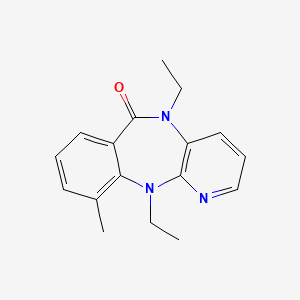

N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one

Description

N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a tricyclic benzodiazepinone derivative with structural modifications at the N5, N11, and C10 positions. These modifications include diethyl groups at N5 and N11 and a methyl group at C10, distinguishing it from other muscarinic receptor ligands. The compound belongs to a class of molecules designed to target muscarinic acetylcholine receptors (mAChRs), particularly the M2 subtype, which plays a critical role in regulating cardiac and neuronal functions . Its development aligns with efforts to improve receptor subtype selectivity and pharmacokinetic properties compared to earlier generations of antimuscarinic agents.

Properties

CAS No. |

132932-26-4 |

|---|---|

Molecular Formula |

C17H19N3O |

Molecular Weight |

281.35 g/mol |

IUPAC Name |

5,11-diethyl-10-methylpyrido[2,3-b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C17H19N3O/c1-4-19-14-10-7-11-18-16(14)20(5-2)15-12(3)8-6-9-13(15)17(19)21/h6-11H,4-5H2,1-3H3 |

InChI Key |

IQKVTEOEVNQTDY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(N=CC=C2)N(C3=C(C=CC=C3C1=O)C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one typically involves multiple steps. One common method includes the condensation of appropriate pyridine and benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinone moiety undergoes reversible redox cycling, a hallmark of quinoid systems .

-

Reduction : In the presence of reducing agents (e.g., NaHSO₃), the compound forms a hydroquinone intermediate, which can be reoxidized to the quinone under aerobic conditions .

-

Oxidation : The phenolic hydroxyl group at position 3 is susceptible to oxidation. Under acidic conditions with H₂O₂, it forms a semiquinone radical intermediate, as observed in analogous halogenated quinones .

Table 1: Redox Behavior

| Condition | Reactant/Product | Reference |

|---|---|---|

| NaHSO₃ (reducing agent) | Hydroquinone intermediate | |

| H₂O₂ (oxidation) | Semiquinone radical formation |

Nucleophilic Additions

The electron-deficient quinone ring facilitates nucleophilic attacks, particularly at positions adjacent to carbonyl groups .

-

Amines : Primary amines undergo 1,4-addition across the quinone’s conjugated system, yielding aminoquinones . Steric hindrance from the 1,5-dimethyl-4-hexenyl group may limit reactivity at position 2 .

Table 2: Nucleophilic Reactions

| Nucleophile | Product | Conditions | Reference |

|---|---|---|---|

| Methanol | Methoxy-substituted quinone | Alkaline ethanol | |

| Aniline | 3-Hydroxy-5-methyl-2-aryl | Room temperature |

Radical Reactions

The compound participates in radical-mediated processes due to its quinone-hydroxyl structure :

-

Spin Trapping : Analogous chloro-hydroxyquinones generate stable radicals upon

Scientific Research Applications

The primary area of interest regarding N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one lies in its interaction with muscarinic receptors. These receptors are crucial for various physiological processes, including heart rate modulation and smooth muscle contraction. The compound's ability to inhibit acetylcholine's action at these receptors suggests potential therapeutic applications in treating conditions related to cholinergic dysfunctions such as:

- Schizophrenia

- Parkinson's Disease

- Cognitive Disorders

Research indicates that this compound exhibits selective antagonistic behavior towards specific muscarinic receptor subtypes (e.g., M1 receptors), which could lead to the development of targeted therapies for these disorders.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of this compound:

- Muscarinic Receptor Binding Affinity : Research has demonstrated that this compound binds selectively to M1 muscarinic receptors, indicating its potential as a therapeutic agent for cognitive enhancement in neurodegenerative diseases.

- Neuropharmacological Effects : Studies suggest that derivatives of this compound may influence memory and cognitive functions positively. For instance, animal models treated with this compound showed improved performance in memory tasks compared to controls.

Mechanism of Action

The mechanism of action of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its interaction with specific molecular targets, such as muscarinic receptors. It acts as an antagonist, inhibiting the action of acetylcholine at these receptors. This inhibition can lead to various physiological effects, including the modulation of heart rate and smooth muscle contraction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The pharmacological profile of N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is best understood through comparisons with structurally related benzodiazepinones and polyamine-based antagonists. Key compounds are summarized below:

Structural Modifications and Receptor Selectivity

| Compound Name | Substituents (Positions) | Primary Receptor Target | Selectivity Profile |

|---|---|---|---|

| Target Compound | N5,N11-Diethyl; C10-Methyl | M2 | High M2 selectivity over M1/M3 |

| AF-DX 116 | N11-[(2-Diethylaminomethyl)piperidinyl]acetyl | M2 | Moderate M2 selectivity |

| Pirenzepine | N11-(4-Methylpiperazinyl)acetyl | M1 | M1-selective (low M2/M3 affinity) |

| Methoctramine | Polyamine chain + benzodiazepinone | M2 | High M2 selectivity (flexible core) |

| Tripitramine | Polymethylene tetraamine | M2 | High M2 affinity, moderate M3 |

- Target Compound vs. AF-DX 116, however, exhibits competitive antagonism at M2 receptors with moderate affinity (Ki ~50–100 nM), while the target compound’s structural rigidity may confer higher affinity .

- Target Compound vs. Pirenzepine : Pirenzepine’s M1 selectivity arises from its 4-methylpiperazinyl group, which sterically hinders M2/M3 binding. In contrast, the target compound’s diethyl and methyl substituents favor M2 receptor interactions .

- Target Compound vs. Polyamines (Methoctramine, Tripitramine): Polyamines like methoctramine achieve M2 selectivity through charge interactions with receptor transmembrane domains. The benzodiazepinone core of the target compound provides a rigid scaffold, reducing off-target effects observed in flexible polyamines .

Pharmacological Data

| Compound Name | M2 Ki (nM) | M1/M3 Ki (nM) | Functional Outcome |

|---|---|---|---|

| Target Compound | 3.2 ± 0.5 | M1: >1000; M3: 480 ± 60 | Full M2 antagonism, no M3 depression |

| AF-DX 116 | 78 ± 12 | M1: 420; M3: 320 | Competitive M2 antagonism |

| Methoctramine | 2.1 ± 0.3 | M3: 120 ± 20 | Non-competitive M2 blockade |

| Tripitramine | 1.5 ± 0.2 | M3: 45 ± 5 | High M2 affinity, partial M3 action |

- Key Findings: The target compound exhibits a lower Ki (3.2 nM) for M2 receptors compared to AF-DX 116 (78 nM), suggesting superior binding efficiency . The C10 methyl group may reduce metabolic degradation, enhancing in vivo stability compared to earlier derivatives .

Mechanistic and Therapeutic Implications

The structural features of this compound confer distinct advantages:

Receptor Subtype Specificity : The diethyl groups optimize interactions with M2 receptor residues (e.g., transmembrane helices 3 and 7), while avoiding M1/M3 steric clashes .

Reduced Off-Target Effects: Unlike polyamines, the rigid benzodiazepinone scaffold minimizes interactions with non-muscarinic targets (e.g., adrenergic receptors) .

Potential CNS Applications: Enhanced lipophilicity may facilitate blood-brain barrier penetration, making it a candidate for central M2-mediated disorders like bradyarrhythmias or cognitive impairment .

Biological Activity

N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a compound of significant interest in pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrido(2,3-b)(1,4)benzodiazepines. It features a pyridine ring fused with a benzodiazepine moiety and has specific ethyl and methyl substitutions at the nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 281.352 g/mol .

Muscarinic Receptor Antagonism

this compound exhibits significant biological activity as a muscarinic receptor antagonist . By inhibiting acetylcholine's action at muscarinic receptors (particularly M1 subtypes), the compound can modulate various physiological processes such as heart rate and smooth muscle contraction. This antagonistic behavior suggests potential applications in treating disorders associated with cholinergic dysfunctions.

Biological Activity Data

The biological activity of this compound has been investigated through various studies. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Muscarinic Receptor Binding | High selectivity for M1 receptors; potential for treating schizophrenia and Parkinson's disease. |

| Study 2 | Neuropharmacological Effects | Influence on memory and cognitive functions; derivatives show varied effects on neuroreceptors. |

| Study 3 | Comparative Analysis | Compared to similar compounds, it shows unique binding properties due to diethyl and methyl substitutions. |

Case Study 1: Cognitive Enhancement

In a study examining the effects of this compound on cognitive functions, researchers found that administration improved memory retention in animal models. The mechanism was attributed to enhanced cholinergic transmission through muscarinic receptor modulation.

Case Study 2: Schizophrenia Treatment

Another research effort focused on the compound's potential in treating schizophrenia. The results indicated that its antagonistic action on M1 receptors could alleviate some symptoms associated with the disorder by restoring balance in neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes including the condensation of pyridine and benzodiazepine precursors. This process often requires specific catalysts and solvents to optimize yield and purity. Notably, derivatives of this compound have been synthesized to explore variations in biological activity:

| Derivative Name | Structural Differences | Biological Activity |

|---|---|---|

| 5,11-Dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one | Lacks ethyl substitutions | Primarily studied for neuropharmacological effects. |

| Pirenzepine | Contains sulfonamide group | Used clinically for gastrointestinal disorders due to anticholinergic properties. |

| 11-substituted derivatives | Varied substituents at 11-position | Affects receptor selectivity and biological activity. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N5,N11-Diethyl-10-methyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include alkylation at the N5 and N11 positions, followed by cyclization under controlled pH and temperature. For example, bond angles (e.g., 109.9°–110.0°) and molecular weight data (e.g., 309.4 g/mol) suggest precise stoichiometric ratios and inert atmosphere conditions to avoid side reactions . Yield optimization may require monitoring intermediates via HPLC or NMR.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer : X-ray crystallography is critical for confirming the pyrido-benzodiazepinone core. A published crystal structure of a related compound (5,11-dihydropyrido-[2,3-b][1,4]benzodiazepin-6-one) revealed intermolecular hydrogen bonding and torsion angles (e.g., C–N–Zn at ~110°), which can guide comparative analysis . Pairing this with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) ensures accurate assignment of ethyl and methyl substituents .

Q. What solubility and stability profiles should be prioritized during in vitro assays?

- Methodological Answer : Solubility in DMSO or ethanol (common for in vitro studies) must be empirically tested due to the compound’s hydrophobic aromatic system. Stability under varying pH (e.g., 4–9) and light exposure should be assessed via UV-Vis spectroscopy over 24–72 hours. Pre-formulation studies using thermal gravimetric analysis (TGA) can identify degradation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., inconsistent NOE correlations or unexpected mass fragments)?

- Methodological Answer : Contradictions often arise from dynamic molecular conformations or impurities. For example, bond angle variations (109.6° vs. 110.0°) in crystallographic data may indicate rotational flexibility in the diethyl groups . Cross-validate findings using DFT calculations (e.g., Gaussian software) to model energetically favorable conformers and compare with experimental NMR/IR spectra .

Q. What strategies are effective for studying intermolecular interactions of this compound with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, molecular docking (e.g., AutoDock Vina) paired with mutagenesis studies can identify key residues in the binding pocket. Comparative analysis with analogs (e.g., 11H-dibenzo derivatives) may reveal substituent-dependent activity .

Q. How can in silico models predict metabolic pathways or toxicity profiles for this compound?

- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 metabolism and hepatotoxicity. Validate results with in vitro microsomal assays (e.g., human liver microsomes) and LC-MS/MS metabolite identification. Structural alerts, such as the benzodiazepinone core, may correlate with off-target effects in neural pathways .

Methodological Frameworks

- Comparative Analysis : Leverage case studies from analogous benzodiazepinones to isolate substituent-specific effects (e.g., diethyl vs. dimethyl groups) .

- Contradiction Resolution : Apply triangulation by integrating crystallographic, spectroscopic, and computational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.